molecular formula C27H30ClN3O2S B2507756 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride CAS No. 1052537-71-9

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

Cat. No. B2507756
CAS RN: 1052537-71-9
M. Wt: 496.07
InChI Key: HHQWPZJDRRELGB-UHFFFAOYSA-N
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Description

The compound "N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their relevance in medicinal chemistry. For instance, the first paper discusses a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share a similar core structure to the compound , particularly the presence of a thiadiazole ring and an acetamide moiety . The second paper mentions the use of β-dimethylaminoethyl chloride hydrochloride as an intermediate in the synthesis of antihistaminic agents , which suggests that the dimethylamino propyl group in the compound of interest may confer similar biological activity.

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . This method could potentially be adapted for the synthesis of "this compound" by changing the starting materials to include the appropriate benzo[d]thiazol and dimethylamino propyl precursors. The second paper provides a laboratory procedure for the preparation of β-dimethylaminoethyl chloride hydrochloride , which could be a useful intermediate in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by spectroscopic methods such as 1H NMR, IR, and MS, as these techniques were used to characterize the synthesized derivatives in the first paper . The presence of a benzo[d]thiazol ring and a dimethylamino group suggests that the compound may exhibit distinct spectroscopic features, such as characteristic chemical shifts in the NMR spectrum and specific fragmentation patterns in mass spectrometry.

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to the compound of interest, the first paper's discussion of cytotoxicity evaluation implies that these compounds can interact with biological targets . The chemical reactivity of the compound may be influenced by the electron-donating methoxy group and the electron-withdrawing thiazole ring, which could affect its binding to biological receptors or enzymes.

Physical and Chemical Properties Analysis

The physical properties such as melting points of related compounds were determined in the first paper . Similar methods could be used to assess the physical properties of "this compound." The chemical properties, such as solubility and stability, would be influenced by the compound's functional groups, with the hydrochloride salt form likely increasing its water solubility.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a compound that can be synthesized through carbodiimide condensation catalysis, a method that provides a convenient and fast approach for preparing derivatives with various chemical structures. This synthesis involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole as catalysts. The derivatives prepared through this method have been identified by IR, 1H NMR, and elemental analyses, with the intermediate compound confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Applications in Corrosion Inhibition

Benzothiazole derivatives, including those similar in structure to this compound, have been studied for their corrosion inhibiting effect against steel in acidic solutions. These studies involve electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods to measure the corrosion inhibition efficiency. The findings suggest that such compounds offer higher inhibition efficiencies and stability against steel corrosion, indicating their potential application as corrosion inhibitors in various industrial settings (Hu et al., 2016).

Anticancer Activity

Compounds bearing the benzothiazole moiety have been evaluated for their anticancer activity. Synthesis of novel 4-thiazolidinones containing the benzothiazole moiety has been performed, with in vitro antitumor screening revealing that some derivatives exhibit significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Such studies highlight the potential of benzothiazole derivatives as candidates for anticancer drug development (Havrylyuk et al., 2010).

Potential as Antipsychotic Agents

The structural similarity of this compound to compounds evaluated for antipsychotic properties suggests its potential application in this area. Research on similar compounds has found that they reduce spontaneous locomotion in mice without causing ataxia and do not bind to D2 dopamine receptors, a characteristic desirable in antipsychotic drugs to avoid certain side effects (Wise et al., 1987).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-29(2)18-11-19-30(27-28-25-22(32-3)16-10-17-23(25)33-27)26(31)24(20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-10,12-17,24H,11,18-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWPZJDRRELGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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